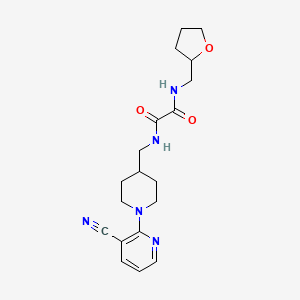

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c20-11-15-3-1-7-21-17(15)24-8-5-14(6-9-24)12-22-18(25)19(26)23-13-16-4-2-10-27-16/h1,3,7,14,16H,2,4-6,8-10,12-13H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOCDQTWRWCORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the piperidine derivative: Starting with 3-cyanopyridine, a nucleophilic substitution reaction with piperidine could yield the 3-cyanopyridin-2-ylpiperidine derivative.

Oxalamide formation: The piperidine derivative can then be reacted with oxalyl chloride to form the oxalamide intermediate.

Tetrahydrofuran incorporation: Finally, the oxalamide intermediate can be reacted with a tetrahydrofuran derivative under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or tetrahydrofuran moieties.

Reduction: Reduction reactions could target the nitrile group in the pyridine ring.

Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or carboxylic acids, while reduction could convert nitriles to amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its functional groups offer multiple sites for further chemical modifications.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, such as enzymes or receptors.

Industry

In the materials science field, the compound could be used in the development of new polymers or as a building block for advanced materials with specific properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with molecular targets such as proteins or nucleic acids, potentially inhibiting or activating specific pathways. The presence of the nitrile and oxalamide groups suggests potential interactions with enzymes or receptors through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

*Estimated based on structural analogs.

Functional and Pharmacological Insights

- Hydrophobicity vs. Solubility : The target compound’s tetrahydrofuran (THF) substituent likely improves aqueous solubility compared to the phenylethyl group in , which increases hydrophobicity. This could enhance bioavailability in vivo.

- Binding Interactions: The 3-cyanopyridine group (common in ) may facilitate strong hydrogen bonding with biological targets, such as kinases or G-protein-coupled receptors. In contrast, the thiophene group in introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) that could alter target specificity.

- Metabolic Stability : The THF moiety in the target compound and may confer resistance to oxidative metabolism compared to pyridine or phenyl groups, which are prone to CYP450-mediated modifications .

Biological Activity

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structural features, which include a combination of piperidine, pyridine, and oxalamide moieties. This article reviews the biological activity of this compound based on diverse research findings, highlighting its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is , with a molecular weight of approximately 409.5 g/mol. The compound's structure suggests potential interactions with biological targets due to the presence of multiple functional groups.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Activity : Compounds containing piperidine and pyridine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of piperidine have been linked to increased apoptosis in various cancer cell lines through mechanisms involving caspase activation .

- Antimicrobial Properties : Similar oxalamide compounds have demonstrated antibacterial effects against various pathogens, suggesting that this compound may also possess such properties .

- Enzyme Inhibition : The structural components of this compound may interact with enzymes involved in metabolic pathways, potentially leading to inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important in neuropharmacology .

Anticancer Activity

A study on similar oxalamide derivatives revealed that they significantly inhibited the growth of human pancreatic cancer cells (Patu8988), human gastric cancer cells (SGC7901), and human hepatic cancer cells (SMMC7721). The mechanism was linked to the induction of apoptosis and upregulation of caspase 3 expression, indicating that this compound may exhibit comparable anticancer properties .

Antimicrobial Effects

In a comparative study, related compounds exhibited varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to 78.12 µg/mL against E. coli and E. faecalis. This suggests that the target compound could be evaluated for similar antimicrobial efficacy .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the recommended synthetic routes for N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide?

Methodological Answer:

The compound can be synthesized via a multi-step protocol involving:

Piperidine Functionalization : React 3-cyanopyridine with a piperidin-4-ylmethyl intermediate under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 80°C) to form the 1-(3-cyanopyridin-2-yl)piperidin-4-ylmethyl scaffold .

Oxalamide Coupling : Introduce the oxalamide linker by reacting the piperidine intermediate with oxalyl chloride, followed by sequential amidation with (tetrahydrofuran-2-yl)methylamine. Use Schlenk techniques to exclude moisture and optimize yields .

Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (e.g., in ethanol) to isolate the final product. Characterize via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Advanced: How can conflicting NMR data for piperidine-based intermediates be resolved during synthesis?

Methodological Answer:

Conflicts in NMR data (e.g., unexpected splitting or shifts) may arise from:

- Dynamic Stereochemistry : Piperidine ring chair-flipping or restricted rotation of the 3-cyanopyridin-2-yl group can cause signal broadening. Use variable-temperature NMR (e.g., 25°C to −40°C) to observe conformational freezing .

- Impurity Identification : Compare experimental spectra with computational predictions (DFT-based NMR simulations) or reference data from structurally analogous compounds (e.g., N-benzylpiperidin-4-yl derivatives in ) .

- Isomer Discrimination : If synthetic routes yield diastereomers (e.g., due to chiral tetrahydrofuran-2-ylmethyl groups), employ chiral HPLC (e.g., Chiralpak® IC column) or NOESY to assign stereochemistry .

Basic: What analytical techniques are critical for characterizing this compound’s purity?

Methodological Answer:

- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .

- Mass Spectrometry : HRMS (ESI⁺ mode) to confirm the molecular ion ([M+H]⁺ expected at m/z ~424.2) and rule out byproducts like unreacted intermediates .

- Elemental Analysis : Validate C, H, N, O content (theoretical: C 62.4%, H 6.4%, N 16.5%, O 14.7%) to ensure stoichiometric consistency .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

To explore SAR:

Analog Design : Synthesize derivatives by modifying:

- The piperidine substituent (e.g., replacing 3-cyanopyridin-2-yl with 4-fluorophenyl for steric/electronic comparisons) .

- The tetrahydrofuran moiety (e.g., substituting with cyclopentylmethyl to probe ring size effects) .

Pharmacological Assays :

- Receptor Binding : Screen against target panels (e.g., kinases, GPCRs) using radioligand displacement assays .

- Cellular Efficacy : Test cytotoxicity (MTT assay) and apoptosis induction (Annexin V/PI staining) in cancer cell lines .

Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural modifications (logP, polar surface area) with bioactivity .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure. Use a fume hood for weighing and reactions .

- Spill Management : Absorb spills with vermiculite, neutralize with 10% acetic acid (if acidic byproducts exist), and dispose as hazardous waste .

- Storage : Store desiccated at −20°C in amber vials to prevent hydrolysis of the oxalamide bond .

Advanced: How can computational modeling optimize this compound’s pharmacokinetic profile?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to estimate permeability (Caco-2), metabolic stability (CYP450 isoforms), and bioavailability .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., docking to a homology-modeled target) to identify critical interactions (e.g., hydrogen bonds with the oxalamide oxygen) .

- Solubility Enhancement : Apply COSMO-RS to predict co-solvent systems (e.g., PEG-400/water) for in vivo formulations .

Basic: How can synthetic yields be improved for the oxalamide coupling step?

Methodological Answer:

- Activation Strategy : Replace oxalyl chloride with EDCI/HOBt in DMF to minimize side reactions (e.g., over-acylation) .

- Stoichiometry : Use a 1.2:1 molar ratio of piperidine intermediate to (tetrahydrofuran-2-yl)methylamine to drive the reaction to completion .

- Temperature Control : Maintain 0–5°C during coupling to suppress racemization or decomposition .

Advanced: What strategies resolve low reproducibility in biological assay results?

Methodological Answer:

- Batch Variability : Characterize compound purity across batches via LC-MS and adjust dosing concentrations accordingly .

- Assay Optimization : Include positive controls (e.g., staurosporine for cytotoxicity) and validate using orthogonal methods (e.g., Western blot for target inhibition) .

- Meta-Analysis : Compare data with structurally related compounds (e.g., N1-cyclopentyl-N2-(tetrahydroquinolin-7-yl)oxalamide in ) to identify confounding structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.